(5E)-2-(2-chloroanilino)-5-[[4-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one
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Overview
Description
(2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE: is a synthetic organic compound characterized by its unique thiazolidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 2-chlorobenzaldehyde with 4-[(2-chlorophenyl)methoxy]benzaldehyde in the presence of a thiazolidinone precursor. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicine, the compound is explored for its therapeutic potential. Studies focus on its efficacy and safety in treating various diseases, particularly those involving microbial infections and cancer.
Industry
In the industrial sector, (2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE is used in the development of new materials and chemical products. Its unique properties make it suitable for various applications, including the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. These interactions can lead to the inhibition of key enzymes or pathways, resulting in the compound’s observed biological effects. For example, its antimicrobial activity may be due to the disruption of bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with a similar aromatic structure but different functional groups.
Steviol Glycoside: Another compound with a complex structure, used primarily as a sweetener.
Ringer’s Lactate Solution: A mixture of compounds used in medical applications, highlighting the diversity of chemical compounds with therapeutic potential.
Uniqueness
What sets (2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE apart is its unique thiazolidinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H16Cl2N2O2S |
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Molecular Weight |
455.4 g/mol |
IUPAC Name |
(5E)-2-(2-chlorophenyl)imino-5-[[4-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H16Cl2N2O2S/c24-18-6-2-1-5-16(18)14-29-17-11-9-15(10-12-17)13-21-22(28)27-23(30-21)26-20-8-4-3-7-19(20)25/h1-13H,14H2,(H,26,27,28)/b21-13+ |
InChI Key |
FDZCAUQHSISCTE-FYJGNVAPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=C/3\C(=O)NC(=NC4=CC=CC=C4Cl)S3)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=C3C(=O)NC(=NC4=CC=CC=C4Cl)S3)Cl |
Origin of Product |
United States |
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